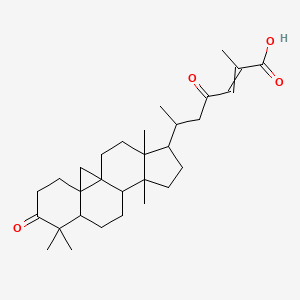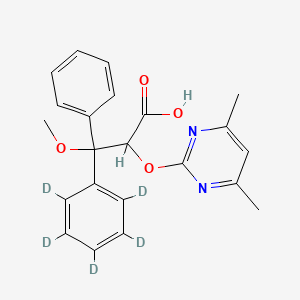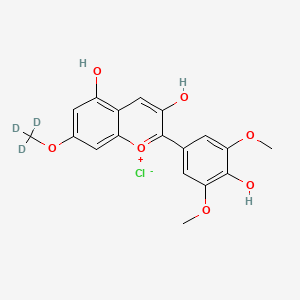
Hirsutidin chloride-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hirsutidin chloride-d3 is a deuterated form of hirsutidin chloride, an O-methylated anthocyanidin. Anthocyanidins are a type of flavonoid pigment found in plants, responsible for the red, purple, and blue colors in many fruits and flowers. . The deuterated form, this compound, is used in scientific research to study the metabolic pathways and stability of hirsutidin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hirsutidin chloride-d3 involves the incorporation of deuterium atoms into the hirsutidin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may involve the methylation of anthocyanidin precursors in the presence of deuterated methylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Hirsutidin chloride-d3, like other anthocyanidins, can undergo various chemical reactions, including:
Oxidation: Hirsutidin can be oxidized to form quinonoid intermediates.
Reduction: Reduction reactions can convert hirsutidin to its leucoanthocyanidin form.
Substitution: Substitution reactions can occur at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like diazonium salts or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinonoid compounds, while reduction can yield leucoanthocyanidins.
Wissenschaftliche Forschungsanwendungen
Hirsutidin chloride-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and stability of hirsutidin.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Studied for its potential therapeutic effects, such as reducing renal toxicity induced by cisplatin.
Industry: Utilized in the development of natural colorants and antioxidants for food and cosmetic products.
Wirkmechanismus
The mechanism of action of hirsutidin chloride-d3 involves its interaction with various molecular targets and pathways. Hirsutidin has been shown to exert antioxidant effects by scavenging free radicals and reducing oxidative stress. It also modulates the activity of endogenous antioxidant enzymes such as superoxide dismutase, catalase, and glutathione transferase . Additionally, hirsutidin can inhibit inflammatory pathways by reducing the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-1 beta.
Vergleich Mit ähnlichen Verbindungen
Hirsutidin chloride-d3 can be compared with other O-methylated anthocyanidins, such as:
Malvidin: Another O-methylated anthocyanidin found in grapes and red wine.
Peonidin: Found in cranberries and cherries, known for its antioxidant properties.
Petunidin: Present in blueberries and blackcurrants, also exhibits antioxidant activity.
Hirsutidin is unique due to its specific methylation pattern and its presence in Catharanthus roseus. This uniqueness contributes to its distinct chemical properties and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H17ClO7 |
|---|---|
Molekulargewicht |
383.8 g/mol |
IUPAC-Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)-7-(trideuteriomethoxy)chromenylium-3,5-diol;chloride |
InChI |
InChI=1S/C18H16O7.ClH/c1-22-10-6-12(19)11-8-13(20)18(25-14(11)7-10)9-4-15(23-2)17(21)16(5-9)24-3;/h4-8H,1-3H3,(H2-,19,20,21);1H/i1D3; |
InChI-Schlüssel |
BWNSFYNNVUCDDV-NIIDSAIPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C(=C3)OC)O)OC)O)O.[Cl-] |
Kanonische SMILES |
COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C(=C3)OC)O)OC)O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


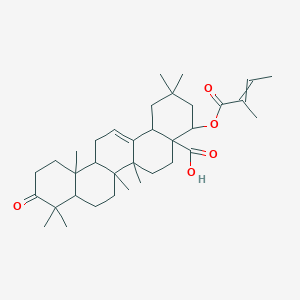
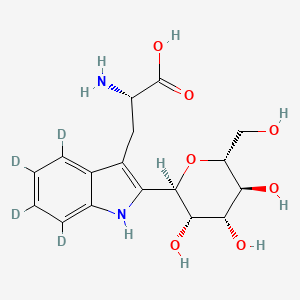
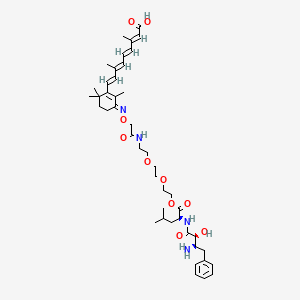
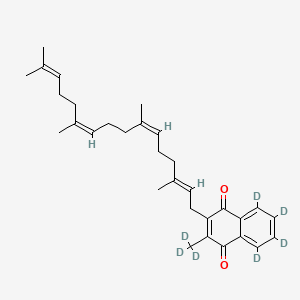

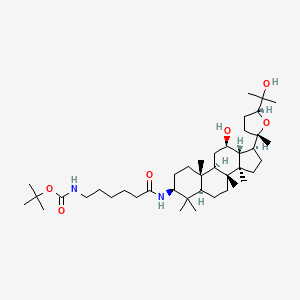
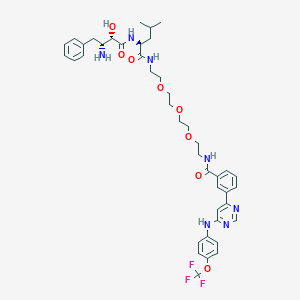

![2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide](/img/structure/B12428479.png)
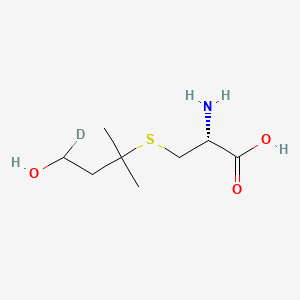
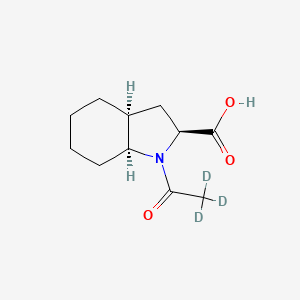
![[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate](/img/structure/B12428498.png)
